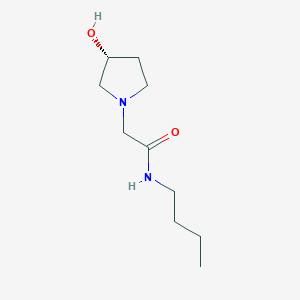
(R)-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butyl group, a hydroxypyrrolidinyl group, and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide typically involves the reaction of butylamine with 3-hydroxypyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, the formation of intermediates, and the final deprotection to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamide can produce an amine .
Aplicaciones Científicas De Investigación
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide: Lacks the ®-configuration, which may affect its biological activity.
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, leading to different chemical properties.
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)butyramide: Contains a butyramide group, which may alter its reactivity and applications.
Uniqueness
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall chemical properties. This configuration may result in distinct biological activities and applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-butyl-2-[(3R)-3-hydroxypyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-5-11-10(14)8-12-6-4-9(13)7-12/h9,13H,2-8H2,1H3,(H,11,14)/t9-/m1/s1 |
Clave InChI |
GWRVHLXHZCUWIK-SECBINFHSA-N |
SMILES isomérico |
CCCCNC(=O)CN1CC[C@H](C1)O |
SMILES canónico |
CCCCNC(=O)CN1CCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















